molecular formula C16H15N3O3 B2732106 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034546-71-7

2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2732106
CAS RN: 2034546-71-7
M. Wt: 297.314
InChI Key: SYGNOONUNJXHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemical compound that has been the subject of extensive research in recent years. This compound is of particular interest to scientists due to its potential applications in the field of medicine. In

Scientific Research Applications

Functionalization Reactions and Theoretical Studies

Experimental and theoretical studies on the functionalization reactions of related pyrazole compounds have been explored. For instance, the synthesis and characterization of compounds derived from pyrazole-3-carboxylic acid and acid chloride with diaminopyridine have been investigated, providing insight into the chemical reactivity and potential applications of these compounds in drug discovery and development (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antitumor Activities

Research has also focused on the synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. Such studies are crucial for the discovery of new therapeutic agents. The compounds synthesized in these studies showed significant activity against liver and breast cancer cell lines, highlighting their potential in cancer therapy (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Synthesis for Antibiotic Applications

The synthesis of complex pyridine derivatives for antibiotic applications has been demonstrated. For example, a method for synthesizing a key intermediate in the total synthesis of macrocyclic antibiotics showcases the application of these compounds in addressing bacterial resistance (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

Molecular Docking and Biological Evaluation

Virtual screening and molecular docking studies targeting specific receptors, such as the urokinase receptor (uPAR), have led to the discovery of compounds with potential therapeutic applications in cancer treatment. These studies highlight the role of computational chemistry in accelerating drug discovery processes (Wang et al., 2011).

Novel Synthesis Approaches and Applications

Innovative synthesis approaches for creating novel pyrazolopyrimidines derivatives have been developed, showcasing the potential of these compounds as anticancer and anti-5-lipoxygenase agents. Such research underscores the continuous search for new therapeutic agents with specific biological activities (Rahmouni et al., 2016).

properties

IUPAC Name

2,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-13-3-4-14(15(10-13)22-2)16(20)18-11-6-8-19-12(9-11)5-7-17-19/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGNOONUNJXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.